molecular formula C15H14N2O5 B2370232 Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2370232
M. Wt: 302.28 g/mol
InChI Key: QGYCRRHASGUFAA-UHFFFAOYSA-N
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Description

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a benzoate ester derivative featuring an acetamide bridge linked to a furan-2-ylmethyl substituent. Its structure combines a methyl benzoate core with a heterocyclic furan moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-15(20)10-4-6-11(7-5-10)17-14(19)13(18)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYCRRHASGUFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula: C21_{21}H22_{22}N4_{4}O4_{4}
  • Molecular Weight: 378.39 g/mol
  • CAS Number: 69027-03-8

The compound features a furan ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds containing the furan moiety exhibit significant anticancer activity. A study demonstrated that derivatives of furan-based compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This compound was shown to possess similar properties, suggesting its potential as an anticancer agent .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays revealed that it exhibits inhibitory effects against various fungal strains, making it a candidate for further development as an antifungal agent. The mechanism of action appears to involve disruption of fungal cell wall synthesis .

P-Glycoprotein Inhibition

Another notable biological activity is the inhibition of P-glycoprotein, a crucial protein involved in drug transport across cell membranes. This property could enhance the bioavailability of co-administered drugs, making this compound valuable in combination therapies

1
.

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50_{50} values comparable to established chemotherapeutics. The compound induced apoptosis through the activation of caspase pathways

1
.

Case Study 2: Antifungal Activity Assessment

A series of antifungal tests were conducted against Candida albicans and Aspergillus niger. The compound demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL, indicating its potential as a therapeutic agent against fungal infections .

Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of tubulin polymerization
1
AntifungalDisruption of cell wall synthesis
P-Glycoprotein InhibitorEnhances drug bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

Several compounds from share the methyl benzoate core but differ in substituents. For example:

  • Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) replaces the furan-acetamide group with a quinoline-piperazine moiety.
  • Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) introduces a fluorine atom on the phenyl ring of the quinoline group.

Key Structural Differences :

  • The target compound’s furan-2-ylmethyl group provides a smaller, oxygen-containing heterocycle compared to the quinoline systems in C1–C6.
Phenacyl Benzoate Derivatives

2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate (from ) shares the benzoate ester core but incorporates a phenacyl group (2-oxoethyl) with a bromophenyl substituent. Unlike the target compound, it lacks the acetamide linkage and furan ring. Such phenacyl derivatives are often used as photo-removable protecting groups or intermediates in heterocyclic synthesis .

Agrochemical Benzoate Esters

Compounds like tribenuron methyl ester and haloxyfop methyl ester (from ) are methyl benzoates with sulfonylurea or aryloxypropanoate groups. These are herbicides targeting plant acetolactate synthase (ALS). The target compound’s furan-acetamide structure lacks the sulfonylurea or propanoate chains critical for ALS inhibition, suggesting divergent applications .

Characterization Data

While specific data for the target compound are absent, analogs in were characterized via:

  • 1H NMR : Aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.8–4.0 ppm).
  • HRMS : Molecular ion peaks confirming purity (>95%) .
Solubility and Stability
  • The furan moiety may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to bulky quinoline derivatives.
  • Safety data for Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate () indicate standard precautions for amide/ester compounds: avoid inhalation, use PPE, and rinse exposed skin/eyes .
Comparative Table of Key Properties
Compound Name Core Structure Substituent Key Applications Evidence Source
Target Compound Methyl benzoate Furan-2-ylmethyl acetamide Unknown (research) N/A
C1 () Methyl benzoate Quinoline-piperazine Pharmaceutical research
2-(4-Bromophenyl)-2-oxoethyl benzoate Phenacyl benzoate Bromophenyl Synthetic intermediate
Tribenuron methyl ester () Methyl benzoate Sulfonylurea Herbicide

Preparation Methods

Acylation of Methyl 4-Aminobenzoate

The initial step involves reacting methyl 4-aminobenzoate with oxalyl chloride or ethyl chlorooxalate to form the oxoacetamido group. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during the reaction.

Example Protocol

  • Reactants : Methyl 4-aminobenzoate (1.0 equiv), ethyl chlorooxalate (1.2 equiv).
  • Conditions : THF, 0°C, TEA (1.5 equiv), 1–2 hours.
  • Yield : 75–88% after extraction and solvent removal.

The oxalyl chloride variant requires strict temperature control (−15°C to +10°C) to prevent premature hydrolysis.

Amide Coupling with Furan-2-ylmethylamine

The oxoacetamido intermediate is subsequently reacted with furan-2-ylmethylamine. Carbodiimide coupling agents like EDC·HCl or DCC, paired with HOBt, are utilized to activate the carboxylic acid intermediate for nucleophilic attack by the amine.

Optimization Insights

  • Solvent : DCM or THF improves solubility and reaction homogeneity.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

Yield : 65–80% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Crude product purification involves:

  • Liquid-liquid extraction with ethyl acetate and brine.
  • Crystallization from ethanol/water mixtures.
  • HPLC for high-purity isolates (>97%).

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, NH), 7.88–7.34 (m, aromatic and furan protons), 4.31 (q, J = 7.0 Hz, ester OCH₂), 3.33 (s, OCH₃).
  • IR : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times. For example, coupling steps completed in 15–30 minutes (vs. 2–6 hours conventionally) with comparable yields.

Solid-Phase Synthesis

Immobilization of the benzoate ester on Wang resin enables stepwise assembly, though yields are lower (50–60%) due to incomplete coupling cycles.

Green Chemistry Approaches

  • Solvent-free conditions : Ball milling reactants with K₂CO₃ achieves 70% yield but requires post-reaction extraction.
  • Biocatalysis : Lipase-mediated esterification shows promise but remains experimental.

Critical Parameters Influencing Yield and Purity

Temperature and pH Control

  • Acylation : Excessively high temperatures (>30°C) promote hydrolysis of the oxoacetamido intermediate, reducing yields by 15–20%.
  • Workup : Adjusting pH to 6–7 during extraction minimizes ester hydrolysis.

Solvent Selection

  • THF vs. DCM : THF offers better solubility for polar intermediates, while DCM simplifies product isolation.

Catalytic Efficiency

  • TEA vs. DMAP : DMAP increases coupling efficiency by 12–18% but raises costs.

Industrial-Scale Production Considerations

The patent US20070149802A1 details a scalable process for methyl 4-(aminomethyl)benzoate, a related intermediate. Key adaptations for the target compound include:

  • Continuous flow reactors : Enhance heat transfer during exothermic acylation steps.
  • In-line pH monitoring : Automates adjustments during extractions, improving consistency.
  • Crystallization optimization : Anti-solvent addition (e.g., heptane) increases yield to 85–89%.

Analytical and Spectroscopic Validation

Chromatographic Methods

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes.
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Spectroscopic Consistency

Discrepancies in reported NMR shifts (e.g., δ 8.62 vs. δ 8.83 for NH protons) suggest conformational flexibility in the amide bond.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate, and how are reaction conditions optimized?

The synthesis typically involves coupling a furan-2-ylmethylamine derivative with a methyl 4-aminobenzoate precursor via an α-ketoamide intermediate. Key steps include:

  • Amide bond formation : Use of coupling reagents like OxymaPure/DIC (Ethyl 2-cyano-2-(hydroxyimino)acetate with N,N'-diisopropylcarbodiimide) to minimize racemization and improve yield .
  • Reaction conditions : Temperature control (0–25°C), anhydrous solvents (e.g., DMF or THF), and pH adjustments to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate the product, confirmed via HPLC (≥95% purity) and NMR spectroscopy .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogues?

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm for benzoate), furan protons (δ 6.3–7.4 ppm), and NH signals (δ 8.5–10.0 ppm) for amide groups .
    • ¹³C NMR : Carbonyl signals at δ 165–175 ppm (amide/ester) and furan carbons at δ 110–150 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₁₆H₁₅N₂O₅ .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition studies?

  • Density Functional Theory (DFT) : Calculates electrophilicity of the α-ketoamide group, predicting susceptibility to nucleophilic attack (e.g., by cysteine residues in enzymes) .
  • Molecular docking : Simulates binding to biological targets (e.g., immunoproteasome subunits β1i/β5i) using software like AutoDock Vina. The furan ring’s π-stacking and hydrogen-bonding interactions with active-site residues are critical .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays : Use standardized in vitro models (e.g., NIH Anticonvulsant Screening Program) to compare IC₅₀ values against known inhibitors .
  • Metabolic stability tests : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo efficacy .
  • Structural analogs : Synthesize derivatives (e.g., replacing the furan with thiophene) to isolate structure-activity relationships (SAR) .

Q. How can solubility limitations in aqueous buffers be addressed for pharmacological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve hydrophilicity .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate monitoring : Use TLC or inline IR spectroscopy to optimize reaction progress .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions .

Q. How are byproducts from furan ring oxidation minimized during storage?

  • Inert atmosphere : Store under argon or nitrogen at –20°C .
  • Antioxidants : Add butylated hydroxytoluene (BHT, 0.01% w/v) to solutions .

Comparative Analysis

Q. How does this compound’s bioactivity compare to structurally similar α-ketoamides?

Compound Target IC₅₀ (μM) Reference
Target compoundImmunoproteasome β5i32% inhibition at 10 μM
N-Benzyl-α-ketoamideProteasome β50.8
Furan-free analogNo significant inhibition>100

The furan moiety enhances selectivity for immunoproteasome subunits but reduces potency compared to benzyl-substituted analogs .

Future Directions

Q. What novel applications could exploit the compound’s dual aromatic/amide pharmacophore?

  • Metal-organic frameworks (MOFs) : Leverage the benzoate ester for coordination chemistry in material science .
  • Photoaffinity labeling : Modify the α-ketoamide with a diazirine group for target identification in proteomics .

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